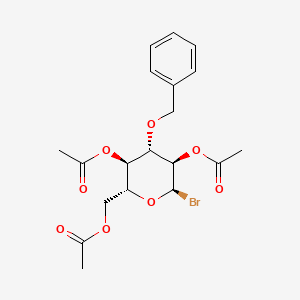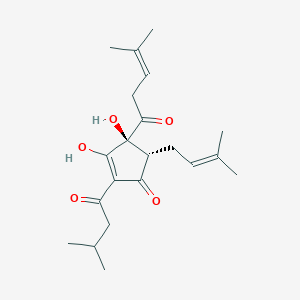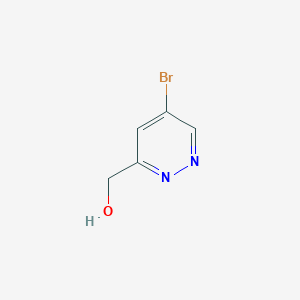![molecular formula C23H17NO6S B12851451 N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-sulfanylpropanamide](/img/no-structure.png)
N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-sulfanylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)-3-sulfanylpropanamide is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by its spiro structure, which involves a benzofuran and xanthene moiety, making it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)-3-sulfanylpropanamide typically involves the reaction of 3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene] with a thiol-containing compound under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane or ethanol, and requires the presence of a catalyst, such as triethylamine, to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and catalysts. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to obtain the final product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)-3-sulfanylpropanamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the xanthene moiety can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
N-(3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)-3-sulfanylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe due to its unique optical properties.
Biology: Employed in cell imaging and protein labeling studies.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the development of sensors and analytical devices
Mécanisme D'action
The mechanism of action of N-(3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)-3-sulfanylpropanamide involves its interaction with specific molecular targets. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of protein function. Additionally, its fluorescent properties allow it to act as a probe for detecting various biological molecules and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-carboxyfluorescein: Another fluorescent compound with similar structural features.
Calcein: A fluorescent dye used in cell viability assays.
Fluorescein: A widely used fluorescent tracer in various applications
Uniqueness
N-(3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)-3-sulfanylpropanamide stands out due to its unique spiro structure, which imparts distinct optical properties and reactivity. This makes it particularly valuable in applications requiring specific fluorescence characteristics and chemical reactivity .
Propriétés
Formule moléculaire |
C23H17NO6S |
|---|---|
Poids moléculaire |
435.5 g/mol |
Nom IUPAC |
N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-sulfanylpropanamide |
InChI |
InChI=1S/C23H17NO6S/c25-13-2-5-17-19(10-13)29-20-11-14(26)3-6-18(20)23(17)16-4-1-12(24-21(27)7-8-31)9-15(16)22(28)30-23/h1-6,9-11,25-26,31H,7-8H2,(H,24,27) |
Clé InChI |
VFSVPZQIICQYFK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1NC(=O)CCS)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








